molecular formula C14H19N3O3S2 B2801090 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893363-85-4

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2801090
CAS No.: 893363-85-4
M. Wt: 341.44
InChI Key: NMYSZIFCXPKDTH-UHFFFAOYSA-N
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Description

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic thieno[3,2-d]pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a characteristic hydrogenated thienopyrimidinone core, a 3-ethyl group, and a key side chain where a sulfanyl linker connects the core to a morpholino group via a carbonyl moiety. The morpholine ring is a privileged structure in drug design, often used to improve solubility and pharmacokinetic properties, while the thienopyrimidine scaffold is a known pharmacophore with a broad spectrum of reported biological activities . Compounds within the thienopyrimidine class have demonstrated considerable potential in various research areas, including as kinase inhibitors for oncology, antimicrobial agents, and as anti-inflammatory and analgesic agents . Specifically, related thienopyrimidinone analogs have been investigated for their role in modulating cellular signaling pathways . The structural features of this compound suggest it may act as a key intermediate or a final candidate for developing novel therapeutic agents, particularly in the study of hormone-dependent cancers and immune disorders, as seen in related patents . Its mechanism of action is hypothesized to involve interaction with enzyme active sites, such as kinases or phosphodiesterases, potentially leading to the inhibition of proliferative or inflammatory processes . This product is provided strictly For Research Use Only (RUO). It is intended for laboratory research and experimental applications only and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for ensuring compliance with all applicable regulations and for conducting all necessary safety assessments when handling this material.

Properties

IUPAC Name

3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-2-17-13(19)12-10(3-8-21-12)15-14(17)22-9-11(18)16-4-6-20-7-5-16/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYSZIFCXPKDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core through cyclization reactions. This can be achieved by reacting appropriate thiophene derivatives with suitable nitrogen-containing compounds under controlled conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions. This step often requires the use of morpholine and suitable electrophilic reagents.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated via thiolation reactions, where sulfur-containing reagents are used to introduce the desired functional group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Morpholine, thiols, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Overview

The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its scientific research applications, highlighting its biological activities, mechanisms of action, and potential therapeutic uses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent by interacting with multiple cellular pathways involved in tumor growth and proliferation. Its efficacy is attributed to the inhibition of key signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cancer cell survival and proliferation .
    • Studies have demonstrated that similar heterocyclic compounds can inhibit tumor cell division by targeting specific receptors and enzymes associated with cancer progression .
  • Antimicrobial Properties :
    • Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the morpholine group may enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens .
  • Neuroprotective Effects :
    • There is emerging evidence that certain derivatives of thieno[3,2-d]pyrimidine exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Treatment :
    • A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines, revealing significant reductions in cell viability and proliferation rates. The study attributed these effects to the compound's ability to induce apoptosis through caspase activation .
  • Antimicrobial Testing :
    • In vitro assays demonstrated that compounds structurally related to 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-thieno[3,2-d]pyrimidin exhibited potent antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name 3-Position Substitution Sulfanyl Chain Modification Core Ring System Pharmacological Notes
Target Compound Ethyl 2-(morpholin-4-yl)-2-oxoethyl Thieno[3,2-d]pyrimidin-4-one Potential kinase inhibitor
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Phenyl 2-(morpholin-4-yl)-2-oxoethyl Thieno[3,2-d]pyrimidin-4-one Higher lipophilicity
3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl 2-(4-fluorophenyl)-2-oxoethyl Thieno[2,3-d]pyrimidin-4-one Enhanced metabolic stability
3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Ethoxyphenyl 2-(pyrrolidin-1-yl)-2-oxoethyl Pyrimido[5,4-b]indol-4-one Altered hydrogen bonding
7-Methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one Methyl Thiazolidinone-morpholine hybrid Pyrido[1,2-A]pyrimidin-4-one Extended conjugation

Key Differences and Implications

Substitution at 3-Position: Ethyl (target): Balances lipophilicity and metabolic stability. Phenyl : Increases lipophilicity but may reduce solubility.

Sulfanyl Chain Modifications: Morpholin-4-yl (target): Enhances water solubility due to the oxygen atom in the morpholine ring. 4-Fluorophenyl : Fluorine’s electronegativity may improve membrane permeability and metabolic resistance. Pyrrolidin-1-yl : Lacks morpholine’s oxygen, reducing polarity but increasing flexibility. Thiazolidinone-morpholine hybrid : Combines rigid thiazolidinone with morpholine, likely affecting target selectivity.

Core Ring System: Thieno[3,2-d]pyrimidin-4-one (target) vs. pyrimido[5,4-b]indol-4-one : The latter’s larger aromatic system may enhance π-π stacking interactions.

Research Findings and Pharmacological Insights

  • Analgesic Activity: Schiff base derivatives of thieno-pyrimidinones (e.g., 3-amino-2,7,9-trimethylpyrido-thieno[3,2-d]pyrimidin-4-one) exhibit significant analgesic effects without gastric side effects at 200 mg/kg doses . While the target compound lacks a Schiff base moiety, its morpholine side chain may similarly modulate pain pathways.
  • Kinase Inhibition: Morpholine-containing thieno-pyrimidinones (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives) are frequently reported as kinase inhibitors in patent literature . The target compound’s ethyl group may fine-tune steric interactions with kinase ATP-binding pockets.
  • Metabolic Stability: Fluorinated analogs (e.g., ) demonstrate prolonged half-lives in preclinical studies, suggesting that the target compound’s non-fluorinated chain might require structural optimization for in vivo efficacy.

Biological Activity

The compound 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The general synthetic pathway for this compound includes the following steps:

  • Formation of the Thieno-Pyrimidine Core : The initial step involves constructing the thieno-pyrimidine scaffold through cyclization reactions involving thiophene and pyrimidine precursors.
  • Introduction of Functional Groups : The morpholine moiety and sulfanyl group are introduced in subsequent steps, often through nucleophilic substitution reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized by NMR and mass spectrometry.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A study involving 60 human tumor cell lines demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited potent growth inhibition. Notably, some derivatives showed better activity than the standard chemotherapeutic agent 5-fluorouracil with TGI (total growth inhibition) values as low as 16.2 µM for the most active compounds .

The mechanism of action for these compounds often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cancer cells. The binding affinity of these compounds to DHFR has been compared to that of methotrexate, with some derivatives exhibiting superior inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Structural FeatureEffect on Activity
Ethyl Group at Position 3Increases lipophilicity and enhances passive diffusion across cell membranes
Morpholine MoietyContributes to binding affinity with biological targets
Sulfanyl GroupMay enhance interaction with thiol-containing enzymes

These modifications can lead to significant differences in cytotoxicity against various cancer cell lines .

Case Study 1: Anticancer Screening

In a study published in 2022, a series of thieno[2,3-d]pyrimidine derivatives were screened for their anticancer activity against breast cancer cells (MDA-MB-231). The most potent compound exhibited an IC50 value of 27.6 µM, indicating strong cytotoxic effects .

Case Study 2: In Silico Drug Design

In silico studies have been conducted to model the interactions between thieno[3,2-d]pyrimidine derivatives and DHFR. These studies help predict the binding affinities based on molecular docking simulations, providing insights into potential modifications that could enhance efficacy .

Q & A

Q. Why do computational predictions of solubility conflict with experimental measurements?

  • Resolution :
  • Force field calibration : Refine COSMO-RS parameters using experimental logS data for thieno-pyrimidines .
  • Polymorph screening : Identify crystalline forms (e.g., via PXRD) that alter solubility profiles .

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